An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-HO-MET
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-HO-MET
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin.[1] As a substance of interest in neuropharmacological research, a comprehensive understanding of its chemical properties, synthesis, and biological interactions is crucial. This guide provides a detailed overview of the chemical structure of 4-HO-MET, established synthesis pathways with a focus on the Speeter-Anthony tryptamine synthesis, and its interaction with serotonergic signaling pathways. Quantitative data on receptor binding affinities and synthesis yields are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, derived from established methodologies for analogous compounds, are provided to aid in its laboratory synthesis.
Chemical Structure and Properties
4-HO-MET, also known as metocin or methylcybin, is a member of the tryptamine class of compounds.[1] Its chemical structure is characterized by an indole ring substituted with a hydroxyl group at the 4-position and an ethylamino side chain at the 3-position, which is further substituted with methyl and ethyl groups on the nitrogen atom.
Table 1: Chemical and Physical Properties of 4-HO-MET
| Property | Value |
| IUPAC Name | 3-{2-[Ethyl(methyl)amino]ethyl}-1H-indol-4-ol[1] |
| Molecular Formula | C₁₃H₁₈N₂O[1] |
| Molecular Weight | 218.30 g/mol [1] |
| CAS Number | 77872-41-4[1] |
| Appearance | Brown solid material[2] |
The presence of the 4-hydroxyl group is a key feature for its pharmacological activity, contributing to its affinity for serotonin receptors.[3]
Synthesis Pathways
The most prominent and well-established method for the synthesis of 4-HO-MET and its analogs is the Speeter-Anthony tryptamine synthesis.[4] This pathway typically commences with a protected 4-hydroxyindole to prevent unwanted side reactions involving the phenolic hydroxyl group. A common protecting group is the benzyl ether, thus starting the synthesis from 4-benzyloxyindole.
The general workflow for this synthesis is as follows:
Caption: Speeter-Anthony synthesis workflow for 4-HO-MET.
Experimental Protocol: Speeter-Anthony Synthesis of 4-HO-MET
The following protocol is a detailed methodology for the synthesis of 4-HO-MET, adapted from established procedures for analogous tryptamines.
Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylyl chloride
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In a dry, inert atmosphere flask, suspend 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF).
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Cool the mixture to 0 °C.
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Slowly add a solution of oxalyl chloride (approximately 1.1 to 1.5 equivalents) in the same solvent.
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Stir the reaction mixture at 0 °C for a specified period (typically 1-2 hours) until the reaction is complete, which can be monitored by TLC.
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The resulting product, 4-benzyloxy-3-indoleglyoxylyl chloride, is often used in the next step without further purification.
Step 2: Synthesis of N,N-disubstituted-4-benzyloxy-3-indoleglyoxylamide
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To the freshly prepared solution of 4-benzyloxy-3-indoleglyoxylyl chloride, slowly add a solution of N-methyl-N-ethylamine (at least 2 equivalents) in an anhydrous solvent.
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Allow the reaction to proceed at room temperature with stirring for several hours.
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Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove excess amine and other impurities.
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The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude amide.
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The crude product can be purified by recrystallization or column chromatography.
Step 3: Reduction of the Amide to 4-Benzyloxy-MET
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In a separate dry, inert atmosphere flask, prepare a suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF.
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Slowly add a solution of the N,N-disubstituted-4-benzyloxy-3-indoleglyoxylamide in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often starting at 0 °C and then refluxing).
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The reaction is typically refluxed for several hours to ensure complete reduction.[5]
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After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
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The resulting solids are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield 4-benzyloxy-MET.
Step 4: Debenzylation to 4-HO-MET
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Dissolve the 4-benzyloxy-MET in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
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Add a palladium on carbon (Pd/C) catalyst.
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The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.
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The reaction is monitored by TLC until the starting material is consumed.
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Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.
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The crude 4-HO-MET can then be purified by recrystallization or column chromatography. Fumarate salts are often used for the purification of tryptamines.[3]
Table 2: Expected Yields for Speeter-Anthony Synthesis of Tryptamines
| Step | Product | Typical Yield Range |
| 1 | Indole-3-glyoxylyl chloride | Quantitative (often used in situ)[6] |
| 2 | Indole-3-glyoxylamide | 80-95%[6] |
| 3 & 4 | Final Tryptamine | 60-90% (for the reduction and deprotection steps combined)[6] |
Signaling Pathways
4-HO-MET exerts its primary pharmacological effects through its interaction with serotonin receptors, particularly as an agonist at the 5-HT₂ₐ receptor.[1][3] The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The two major pathways activated by 5-HT₂ₐ receptor agonists are the Gq/11 protein pathway and the β-arrestin pathway.
Caption: 5-HT₂ₐ receptor signaling pathways activated by 4-HO-MET.
The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium. The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data
The affinity of 4-HO-MET for various serotonin receptors has been characterized in several studies. The binding affinity is typically reported as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 3: Receptor Binding Affinities (Ki, nM) of 4-HO-MET
| Receptor | Ki (nM) - Study 1 | Ki (nM) - Study 2 |
| 5-HT₁ₐ | 145 | 180 |
| 5-HT₂ₐ | 21 | 49 |
| 5-HT₂C | 46 | 98 |
| 5-HT₂B | - | 37 |
| 5-HT₁D | - | 1300 |
| 5-HT₁E | - | 310 |
| 5-HT₅ₐ | - | 260 |
| 5-HT₆ | - | 1100 |
| 5-HT₇ | - | 1900 |
| SERT | 1800 | 200 |
Data compiled from multiple sources. Note that experimental conditions can lead to variations in reported values.
Conclusion
This technical guide provides a detailed overview of the chemical structure, synthesis, and signaling pathways of 4-HO-MET. The Speeter-Anthony tryptamine synthesis remains a robust and versatile method for its preparation. The pharmacological activity of 4-HO-MET is primarily mediated by its agonist action at the 5-HT₂ₐ receptor, initiating complex intracellular signaling cascades. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential and neurobiological effects of this and related compounds. Further research is warranted to fully elucidate the nuanced pharmacological profile of 4-HO-MET and its potential applications.
References
- 1. 4-HO-MET - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. 4-Hydroxy-N-methyl-N-ethyltryptamine Research Chemical [benchchem.com]
- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 5. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 6. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
